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molecular formula C8H11NO3 B8795022 methyl 5-isopropyloxazole-4-carboxylate CAS No. 72030-85-4

methyl 5-isopropyloxazole-4-carboxylate

Cat. No. B8795022
M. Wt: 169.18 g/mol
InChI Key: UKMVXKZWKHQESS-UHFFFAOYSA-N
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Patent
US04535089

Procedure details

13.7 g of sodium methoxide are dissolved in 200 ml of dimethylformamide, and 19.4 g of methyl α-isocyanoacetate are added dropwise thereto at -50° C. to -40° C. The mixture is stirred at the same temperature for 30 minutes. 25 g of isobutyryl chloride are gradually added to the mixture at -50° C. to -40° C., and said mixture is stirred at the same temperature for 2 hours. After the reaction, the mixture is adjusted to pH 3-4 with acetic acid and then condensed under reduced pressure to remove solvent. The residue is extracted with ethyl acetate and the extract is washed with aqueous sodium bicarbonate solution and water, successively. The extract is then dried and condensed under reduced pressure to remove solvent. 23.1 g of 5-isopropyl-4-methoxycarbonyloxazole are obtained. Yield: 70.0%.
Name
sodium methoxide
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
19.4 g
Type
reactant
Reaction Step Two
Quantity
25 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[N+:4]([CH2:6][C:7]([O:9][CH3:10])=[O:8])#[C-:5].[C:11](Cl)(=[O:15])[CH:12]([CH3:14])[CH3:13].C(O)(=O)C>CN(C)C=O>[CH:12]([C:11]1[O:15][CH:5]=[N:4][C:6]=1[C:7]([O:9][CH3:10])=[O:8])([CH3:14])[CH3:13] |f:0.1|

Inputs

Step One
Name
sodium methoxide
Quantity
13.7 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
19.4 g
Type
reactant
Smiles
[N+](#[C-])CC(=O)OC
Step Three
Name
Quantity
25 g
Type
reactant
Smiles
C(C(C)C)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred at the same temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at -50° C. to -40° C
STIRRING
Type
STIRRING
Details
is stirred at the same temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
condensed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove solvent
EXTRACTION
Type
EXTRACTION
Details
The residue is extracted with ethyl acetate
WASH
Type
WASH
Details
the extract is washed with aqueous sodium bicarbonate solution and water
CUSTOM
Type
CUSTOM
Details
The extract is then dried
CUSTOM
Type
CUSTOM
Details
condensed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove solvent

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)C1=C(N=CO1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 23.1 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 69.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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